Documented Use as Key Intermediate in BACE-Targeted Neurological Disorder Therapeutics (vs. Unsubstituted Analog)
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is explicitly cited in a NOVARTIS AG patent (US2012/172359 A1) as a starting material for synthesizing oxazine derivatives targeting BACE-1 and BACE-2 for Alzheimer's disease and other neurological disorders [1]. The 3-amino and 5-methoxy substituents are essential structural features of the scaffold used to construct the final pharmacologically active molecules. In contrast, methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6)—lacking the 5-methoxy group—is primarily cited in patents related to ATR kinase inhibitors and other cancer targets [2], demonstrating that the substitution pattern directs the compound toward distinct therapeutic areas. No peer-reviewed biological data were found for either compound.
| Evidence Dimension | Documented application as synthetic intermediate in patent literature |
|---|---|
| Target Compound Data | Used in BACE inhibitor synthesis for neurological disorders (NOVARTIS AG) |
| Comparator Or Baseline | Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) used in ATR kinase inhibitor synthesis for oncology |
| Quantified Difference | Different patent assignments to distinct therapeutic targets |
| Conditions | Patent-based application evidence; no direct comparative experimental data available |
Why This Matters
For procurement in medicinal chemistry programs targeting BACE-related neurological indications, this compound provides a structurally validated starting point distinct from pyrazine analogs documented for oncology applications.
- [1] NOVARTIS AG. Oxazine Derivatives and their Use in the Treatment of Neurological Disorders. US Patent US2012/172359 A1, 2012. Location: Page/Page column 117. View Source
- [2] Vertex Pharmaceuticals Inc. Compounds useful as inhibitors of ATR kinase. US Patent US20100222318A1, 2010. View Source
